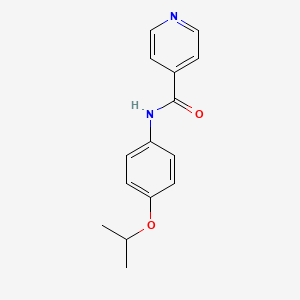

N-(4-isopropoxyphenyl)isonicotinamide

Description

N-(4-isopropoxyphenyl)isonicotinamide is a synthetic compound belonging to the isonicotinamide family, characterized by an isonicotinoyl group linked to a 4-isopropoxyphenyl substituent. Isonicotinamide derivatives are widely studied for their diverse applications, including antimicrobial activity, metal coordination, and hydrogel formation, depending on substituent variations .

Properties

IUPAC Name |

N-(4-propan-2-yloxyphenyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-11(2)19-14-5-3-13(4-6-14)17-15(18)12-7-9-16-10-8-12/h3-11H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNJSXDUWOAKQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- The 4-isopropoxyphenyl group introduces steric bulk and hydrophobicity compared to smaller substituents (e.g., 4-fluorophenyl in ), which may influence solubility and bioavailability.

- N-(4-pyridyl)isonicotinamide uniquely forms hydrogels due to the para-positioned nitrogen atoms enabling metal coordination, a property absent in meta-substituted isomers .

Antimicrobial Activity

Thiazolidinedione-containing derivatives (e.g., Compound 68 in ) exhibit broad-spectrum antimicrobial activity, attributed to the 4-chlorophenyl and heterocyclic moieties enhancing target binding. In contrast, N-(4-pyridyl)isonicotinamide lacks reported antimicrobial effects but demonstrates metal-responsive gelation .

Metal Coordination and Gelation

The ability of N-(4-pyridyl)isonicotinamide to form hydrogels with Cu(II) salts underscores the critical role of nitrogen positioning. Substitution at the 4-position enables chelation, while meta-substituted analogs fail to gel . For this compound, the isopropoxy group’s electron-donating nature may reduce metal-binding efficiency compared to pyridyl substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.